molecular formula C14H11NO6 B2913308 dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate CAS No. 61837-50-1

dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate

Cat. No.: B2913308
CAS No.: 61837-50-1
M. Wt: 289.243
InChI Key: QZCCNDIHBWMEHD-UHFFFAOYSA-N
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Description

Dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate is an organic compound with the molecular formula C14H11NO6 . It has been found to be related to 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, a compound that has been shown to improve monoclonal antibody production in a Chinese hamster ovary cell culture .

Scientific Research Applications

Hydrothermal Synthesis and Magnetic Behavior

A study by Lin et al. (2011) explored the hydrothermal in situ ligand synthesis involving the transformation of precursors into a new chiral compound featuring a three-dimensional framework. This study highlights the potential of dimethyl isophthalate derivatives in constructing novel materials with specific magnetic properties, which could be crucial for applications in magnetic storage and sensors (Lin et al., 2011).

Anion Binding and Cooperative Effects

Research by Sato et al. (2000) focused on the synthesis of dimethyl isophthalate derivatives to study their anion-binding capacities. This work is significant for understanding how modifications in molecular structures can enhance interactions with specific ions, which is valuable for sensor development and pollutant capture (Sato et al., 2000).

Synthesis and Optical Activity

Pen (2014) investigated the synthesis conditions and optical activity of dimethyl isophthalate derivatives. The study underscores the importance of structural modifications for achieving desired yields and elucidates the reaction mechanisms, offering insights for designing optical materials and pharmaceuticals (Pen, 2014).

Catalytic Applications in Organic Synthesis

Zhu et al. (2014) demonstrated the use of dimethyl isophthalate derivatives in post-synthetic modification of metal-organic frameworks for asymmetric catalysis. This research highlights the compound's utility in enhancing catalytic efficiency and selectivity, important for pharmaceutical synthesis and green chemistry (Zhu et al., 2014).

Antioxidant and Antibacterial Activities

Ağirtaş et al. (2015) synthesized and tested the antioxidant and antibacterial properties of dimethyl isophthalate derivatives, indicating their potential in developing new therapeutic agents with improved efficacy and safety profiles (Ağirtaş et al., 2015).

Cardioprotective Effects in Cardiovascular Pathology

Popova et al. (2017) investigated the cardioprotective and antioxidant effects of dimethyl-5-(bioguanide-1-il)isophthalate, showing promising results for its application in treating cardiovascular diseases and conditions involving oxidative stress (Popova et al., 2017).

Properties

IUPAC Name

dimethyl 5-(2,5-dioxopyrrol-1-yl)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6/c1-20-13(18)8-5-9(14(19)21-2)7-10(6-8)15-11(16)3-4-12(15)17/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCCNDIHBWMEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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